molecular formula C29H26Br2N2O3S B11674136 N-benzyl-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

N-benzyl-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

Cat. No.: B11674136
M. Wt: 642.4 g/mol
InChI Key: QDJRFPWZOCXNFF-UHFFFAOYSA-N
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Description

N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE: is a complex organic compound that features a carbazole core substituted with bromine atoms at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its brominated carbazole core makes it a versatile intermediate for creating polymers and other materials with unique electronic properties .

Biology and Medicine

In biology and medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications to the carbazole core can enhance biological activity .

Industry

In industry, this compound is used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The carbazole core can participate in electron transfer processes, while the sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-BENZYL-N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The brominated carbazole core enhances its electronic properties, while the sulfonamide group provides potential biological activity .

Properties

Molecular Formula

C29H26Br2N2O3S

Molecular Weight

642.4 g/mol

IUPAC Name

N-benzyl-N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C29H26Br2N2O3S/c1-20-7-11-25(12-8-20)37(35,36)32(17-21-5-3-2-4-6-21)18-24(34)19-33-28-13-9-22(30)15-26(28)27-16-23(31)10-14-29(27)33/h2-16,24,34H,17-19H2,1H3

InChI Key

QDJRFPWZOCXNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O

Origin of Product

United States

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